molecular formula C18H23N B8274580 3,5-Diisopropyl-4-aminobiphenyl CAS No. 389104-62-5

3,5-Diisopropyl-4-aminobiphenyl

Cat. No. B8274580
M. Wt: 253.4 g/mol
InChI Key: SJXGUJDBIYKQTJ-UHFFFAOYSA-N
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Patent
US08871361B2

Procedure details

Dry nitrogen gas was bubbled into a mixture of 4-bromo-2,6-diisopropylaniline (35.1 g, 137 mmol), potassium phosphate tribasic monohydrate (126 g, 548 mmol) and 2-dicyclo-hexylphosphino-2′,6′-dimethoxybiphenyl [S-Phos] (2.250 g, 5.48 mmol) in toluene:water (10:1, 1400 mL) at room temperature for a period of 40 minutes. Pd2(dba)3 (1.255 g, 1.370 mmol) was then added to the mixture above. The reaction was refluxed under a nitrogen atmosphere and monitored by GC-MS. The reaction was complete after overnight refluxing. The reaction mixture was cooled down and the organic layer was separated, washed with water (3×) and filtered through a bed of Celite®. Toluene was removed in vacuum to give a crude oil which was purified by silica gel column chromatography using hexane/AcOEt: 9/1 to 85/15 as eluants. Pure fractions were distilled to afford the title compound as an oil (17.43 g, 50% yield).
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step One
Quantity
1.255 g
Type
catalyst
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[C:5]([NH2:6])=[C:4]([CH:12]([CH3:14])[CH3:13])[CH:3]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>[CH:12]([C:4]1[CH:3]=[C:2]([C:2]2[CH:8]=[CH:7][CH:5]=[CH:4][CH:3]=2)[CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[C:5]=1[NH2:6])([CH3:14])[CH3:13] |f:1.2.3.4.5,6.7,8.9.10.11.12|

Inputs

Step One
Name
Quantity
35.1 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C
Name
Quantity
126 g
Type
reactant
Smiles
O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.O
Name
Quantity
2.25 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Step Two
Name
Quantity
1.255 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water (3×)
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite®
CUSTOM
Type
CUSTOM
Details
Toluene was removed in vacuum
CUSTOM
Type
CUSTOM
Details
to give a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
DISTILLATION
Type
DISTILLATION
Details
Pure fractions were distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=C(C1N)C(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.43 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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